molecular formula C14H15ClN2O3 B1292981 [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-57-3

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No.: B1292981
CAS No.: 1035840-57-3
M. Wt: 294.73 g/mol
InChI Key: DZFLGFKFCANZLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring, which is achieved by reacting 5-chloro-2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This is typically done by reacting the benzoxazole derivative with a piperidine derivative under basic conditions.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This typically involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Chemistry: : [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: : This compound is used in the study of biological processes and pathways. It is often used as a probe to investigate the function of specific proteins or enzymes .

Medicine: : In medicinal chemistry, this compound is used in the development of new drugs. It is particularly useful in the design of compounds with potential therapeutic applications .

Industry: : This compound is used in the development of new materials and chemicals. It is also used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is a synthetic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a benzoxazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅ClN₂O₃
  • Molecular Weight : 294.73 g/mol
  • CAS Number : 1035840-57-3

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes.
  • Receptor Modulation : It can act as a modulator of certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and various fungal pathogens like Candida albicans. A study highlighted that while the overall antibacterial potential was moderate, certain compounds showed selective activity against these pathogens .

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cells. It has demonstrated selective toxicity towards various cancer cell lines, including:

  • Breast cancer (e.g., MCF-7)
  • Lung cancer (e.g., A549)
  • Prostate cancer (e.g., PC3)

The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance anticancer efficacy while reducing toxicity to normal cells .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This could indicate therapeutic applications in neurodegenerative diseases.

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of related compounds and their derivatives:

CompoundActivity TypeTarget Organism/Cell LineObservations
Benzoxazole Derivative 1AntibacterialBacillus subtilisModerate MIC values observed
Benzoxazole Derivative 2AntifungalCandida albicansSelective antifungal properties noted
[1-(5-Chloro...)]CytotoxicityMCF-7 (Breast Cancer)Significant cytotoxicity with low normal cell toxicity

These findings underscore the importance of structural modifications in enhancing biological activities.

Properties

IUPAC Name

2-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-10-3-4-12-11(7-10)16-14(20-12)17-5-1-2-9(8-17)6-13(18)19/h3-4,7,9H,1-2,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFLGFKFCANZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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